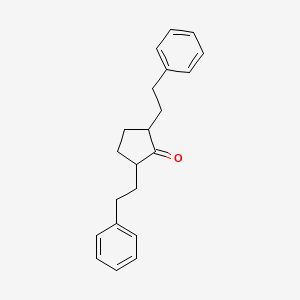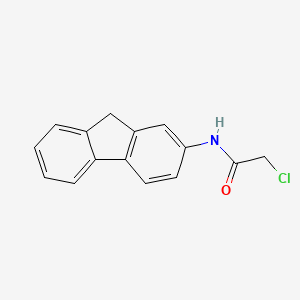
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a dichlorophenoxy group attached to a benzamide core, which is further substituted with a nitro group. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce the nitro group. This is usually achieved by reacting 2,4-dichlorophenol with a mixture of concentrated sulfuric acid and nitric acid.
Formation of Phenoxy Compound: The nitrated product is then reacted with methylamine to form the N-methyl derivative.
Amidation: The final step involves the reaction of the N-methyl derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-(2,4-Dichlorophenoxy)-N-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid and methylamine.
Applications De Recherche Scientifique
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a broad-spectrum antimicrobial agent.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is unique due to its combination of a nitro group, a dichlorophenoxy group, and an amide linkage. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
51282-71-4 |
|---|---|
Formule moléculaire |
C14H10Cl2N2O4 |
Poids moléculaire |
341.1 g/mol |
Nom IUPAC |
5-(2,4-dichlorophenoxy)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-17-14(19)10-7-9(3-4-12(10)18(20)21)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19) |
Clé InChI |
KZDBYGPSBLVYGC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
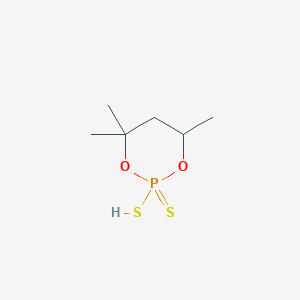
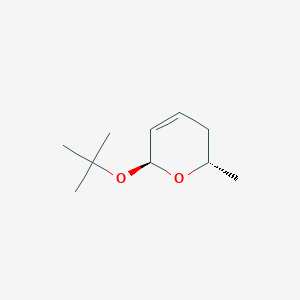
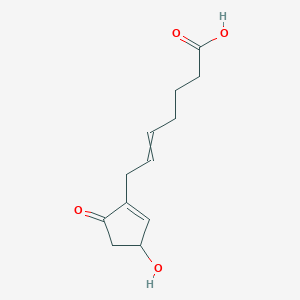


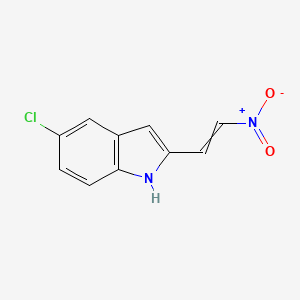
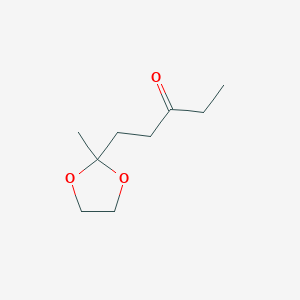
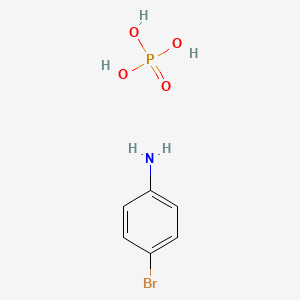
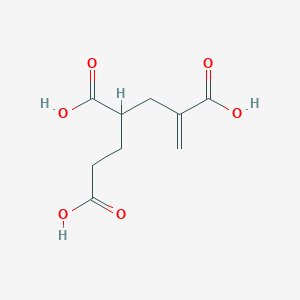
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
